2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a propionic acid moiety
Mechanism of Action
Target of Action
Related compounds such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine have been used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in organic synthesis, enabling the formation of carbon-carbon bonds .
Result of Action
The use of similar compounds in the synthesis of inhibitors of the hepatitis c virus suggests potential antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Chlorination: The 3-methylpyridine undergoes chlorination to form 2-chloro-5-(trichloromethyl)pyridine.
Fluorination: The chlorinated product is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine.
Sulfur Introduction: The next step involves introducing the sulfanyl group to the pyridine ring.
Propionic Acid Addition: Finally, the propionic acid moiety is added to complete the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Chloro-5-(trifluoromethyl)pyridine: Another related compound with similar functional groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
Uniqueness
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid is unique due to the presence of both the sulfanyl and propionic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-4(8(15)16)17-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNVKOASFFETBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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